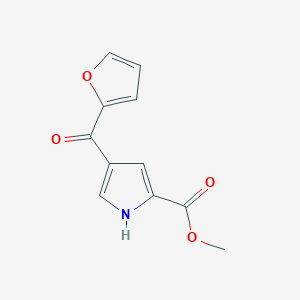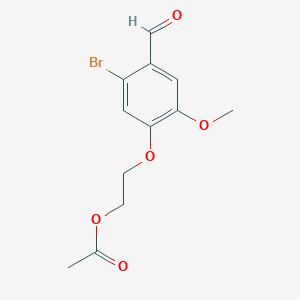
2-Di(propan-2-yl)phosphorylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Di(propan-2-yl)phosphorylacetic acid, also known as DIPPA, is a phosphorus-containing compound that has been gaining attention in the scientific community due to its potential applications in various fields. DIPPA is a versatile molecule that can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mecanismo De Acción
2-Di(propan-2-yl)phosphorylacetic acid is a phosphorylating agent that can transfer a phosphoryl group to a nucleophile, such as an alcohol, amine, or carboxylic acid. This process is known as phosphorylation and is an important reaction in the synthesis of peptides and proteins. 2-Di(propan-2-yl)phosphorylacetic acid can also act as a ligand in metal complexes, forming coordination bonds with metal ions. The mechanism of action of 2-Di(propan-2-yl)phosphorylacetic acid as a flame retardant is not well understood, but it is believed to involve the formation of a char layer that inhibits the spread of flames.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Di(propan-2-yl)phosphorylacetic acid have been studied in vitro and in vivo. In vitro studies have shown that 2-Di(propan-2-yl)phosphorylacetic acid can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. In vivo studies have shown that 2-Di(propan-2-yl)phosphorylacetic acid can reduce inflammation and oxidative stress in animal models of disease, such as arthritis and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Di(propan-2-yl)phosphorylacetic acid has several advantages for lab experiments, including its versatility as a phosphorylating agent, ligand, and catalyst, and its potential as a flame retardant. However, 2-Di(propan-2-yl)phosphorylacetic acid has some limitations, including its toxicity and potential for side reactions, which can affect the yield and purity of the desired product.
Direcciones Futuras
There are several future directions for research on 2-Di(propan-2-yl)phosphorylacetic acid, including the development of new synthesis methods that yield higher purity and yield, the study of its mechanism of action as a flame retardant, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, the use of 2-Di(propan-2-yl)phosphorylacetic acid in the preparation of metal complexes and as a catalyst in organic reactions is an area of active research, and new applications for 2-Di(propan-2-yl)phosphorylacetic acid in these fields are likely to emerge in the future.
Conclusion:
2-Di(propan-2-yl)phosphorylacetic acid is a versatile molecule with potential applications in various fields, including as a phosphorylating agent, ligand, and catalyst, and as a flame retardant. Its mechanism of action and biochemical and physiological effects have been studied in detail, and future directions for research include the development of new synthesis methods and the investigation of its potential as a therapeutic agent for various diseases. 2-Di(propan-2-yl)phosphorylacetic acid is a promising compound that has the potential to make significant contributions to scientific research in the future.
Métodos De Síntesis
2-Di(propan-2-yl)phosphorylacetic acid can be synthesized using different methods, including the reaction of 2-chloroacetic acid with diisopropyl phosphite, the reaction of chloroacetic acid with diisopropyl phosphite and triethylamine, and the reaction of diisopropyl phosphite with methyl chloroacetate. These methods yield 2-Di(propan-2-yl)phosphorylacetic acid with varying yields and purity, and the choice of method depends on the specific application.
Aplicaciones Científicas De Investigación
2-Di(propan-2-yl)phosphorylacetic acid has been used in various scientific research applications, including as a phosphorylating agent in the synthesis of peptides and proteins, as a ligand in the preparation of metal complexes, and as a catalyst in organic reactions. 2-Di(propan-2-yl)phosphorylacetic acid has also been studied for its potential use as a flame retardant, as it contains phosphorus, which is known to impart flame retardancy to materials.
Propiedades
IUPAC Name |
2-di(propan-2-yl)phosphorylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-6(2)12(11,7(3)4)5-8(9)10/h6-7H,5H2,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYUCCGFSIVWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(=O)(CC(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Di(propan-2-yl)phosphorylacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

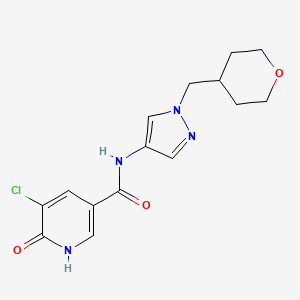
![(E)-N-[[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2837480.png)
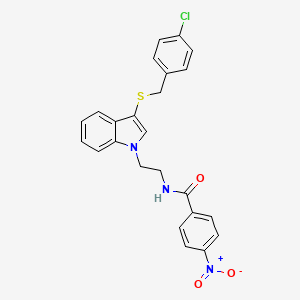
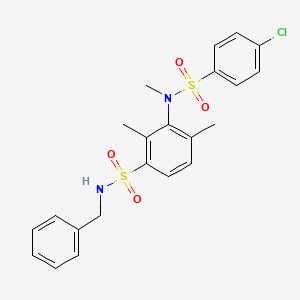
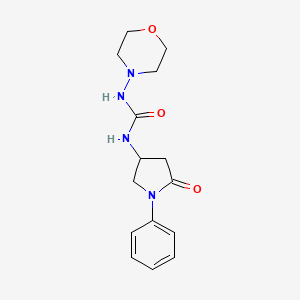
![5-((3-methoxypropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837488.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2837489.png)
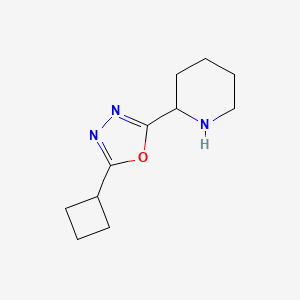
![2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2837492.png)


